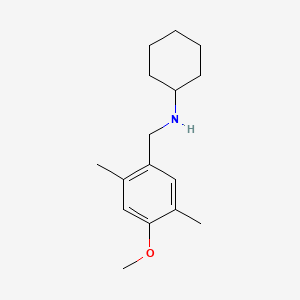
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine (also known as NMDBC) is an organic compound with a cyclohexane ring structure. It is a derivative of cyclohexanamine, an important intermediate in organic chemistry. NMDBC has become a popular research compound due to its unique properties and potential applications in medicine and science.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with cyclohexylamine, followed by reduction of the resulting imine to yield the final product.
Starting Materials
4-methoxy-2,5-dimethylbenzaldehyde, cyclohexylamine, reducing agent (such as sodium borohydride or lithium aluminum hydride), solvent (such as ethanol or tetrahydrofuran), acid (such as hydrochloric acid or sulfuric acid), base (such as sodium hydroxide or potassium carbonate)
Reaction
Step 1: 4-methoxy-2,5-dimethylbenzaldehyde and cyclohexylamine are mixed together in a solvent, such as ethanol or tetrahydrofuran, and stirred at room temperature for several hours to form an imine., Step 2: The imine is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, respectively., Step 3: The resulting N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is isolated and purified using standard techniques, such as filtration, washing, and recrystallization.
Wissenschaftliche Forschungsanwendungen
NMDBC has a variety of scientific research applications. It is used in the synthesis of other organic compounds, such as amino acids and peptides. It is also used in the synthesis of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory drugs. Additionally, NMDBC is used in the synthesis of materials for medical devices, such as catheters and stents.
Wirkmechanismus
NMDBC acts as a nucleophile, forming a covalent bond with the electrophilic center of the substrate molecule. This reaction leads to the formation of a new molecule, with the NMDBC molecule acting as the leaving group. The reaction can be reversed, allowing for the synthesis of a variety of organic compounds.
Biochemische Und Physiologische Effekte
NMDBC has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates. Furthermore, NMDBC has been shown to act as an anti-inflammatory agent, and it has been shown to have anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
NMDBC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high purity. Additionally, it can be used in a variety of reactions and can be used to synthesize a variety of organic compounds. However, there are some limitations to using NMDBC in laboratory experiments. It is not very soluble in water, and it can be difficult to work with in aqueous solutions. Additionally, it is not very stable in air, and it can decompose over time.
Zukünftige Richtungen
NMDBC has a variety of potential future directions. It could be used in the synthesis of new drugs and materials for medical devices. Additionally, it could be used in the synthesis of new catalysts and enzymes. Furthermore, it could be used in the synthesis of new materials for energy storage and conversion. Finally, it could be used in the synthesis of new materials for the electronics industry.
Eigenschaften
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-10-16(18-3)13(2)9-14(12)11-17-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPXHXPLAWJIAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354501 |
Source


|
| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
CAS RN |
356091-93-5 |
Source


|
| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

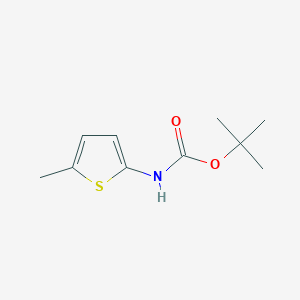
![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)
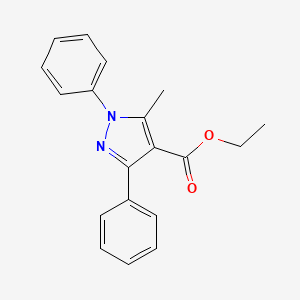
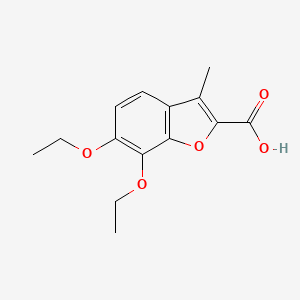
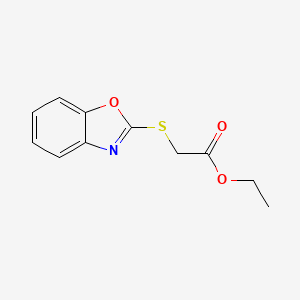
![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)
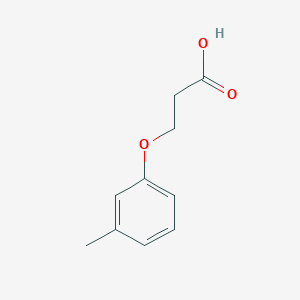
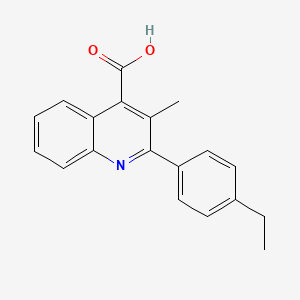
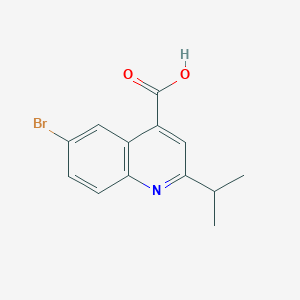
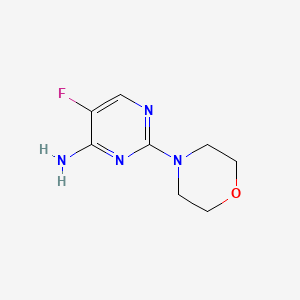

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)
